molecular formula C8H18N2O B7985902 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine

2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine

Cat. No.: B7985902
M. Wt: 158.24 g/mol
InChI Key: YLFKHSSCRULOOM-MRVPVSSYSA-N
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Description

2-(®-3-Methoxy-piperidin-1-yl)-ethylamine: is an organic compound that features a piperidine ring substituted with a methoxy group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(®-3-Methoxy-piperidin-1-yl)-ethylamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Ethylamine Chain: The ethylamine chain is attached through nucleophilic substitution reactions, often using ethylamine or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the piperidine ring or the ethylamine chain, potentially leading to the formation of secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine chain can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving neurotransmitter analogs and receptor binding.

Medicine:

    Drug Development: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry:

    Material Science: The compound is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(®-3-Methoxy-piperidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(®-3-Methoxy-piperidin-1-yl)-methylamine
  • 2-(®-3-Methoxy-piperidin-1-yl)-propylamine
  • 2-(®-3-Methoxy-piperidin-1-yl)-butylamine

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the piperidine ring.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity and physical properties.
  • Applications: While similar compounds may share some applications, the unique structure of 2-(®-3-Methoxy-piperidin-1-yl)-ethylamine can confer specific advantages in certain contexts, such as enhanced binding affinity or selectivity for particular targets.

Properties

IUPAC Name

2-[(3R)-3-methoxypiperidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFKHSSCRULOOM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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